![molecular formula C3H5BrClN3 B1377227 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride CAS No. 1429056-33-6](/img/structure/B1377227.png)
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Overview
Description
“5-Bromo-4-methyl-1H-1,2,3-triazole” is a chemical compound with the molecular formula C3H4BrN3 . It is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methyl-1H-1,2,3-triazole” consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The bromine atom is attached to one of the carbon atoms, and a methyl group is attached to the other .
Chemical Reactions Analysis
Triazole compounds, including “5-Bromo-4-methyl-1H-1,2,3-triazole”, are known to participate in various chemical reactions due to their versatile nature . They can accommodate a broad range of substituents, leading to the construction of diverse novel bioactive molecules .
Scientific Research Applications
Cancer Research
Triazole derivatives, including compounds similar to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, have shown effective cytotoxic activity against various cancer cell lines. They are often explored for their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth .
Antiviral Therapeutics
Compounds related to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride are used as precursors in the synthesis of antiviral medications like Ribavirin. These triazole-based compounds can interfere with viral replication and are valuable in treating viral infections .
Antioxidant Development
Triazole derivatives have been synthesized and evaluated for their antioxidant activity. They are tested using various methods such as Hydrogen peroxide scavenging and DPPH assays, indicating their potential use in developing antioxidant therapies .
Mechanism of Action
Target of Action
Similar triazole compounds have been studied and found to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
It’s suggested that similar triazole compounds may interact with their targets through hydrogen bonding and hydrophobic interactions .
Result of Action
Similar triazole compounds have shown potential anticancer activity, suggesting that they may influence cell growth and proliferation .
Future Directions
properties
IUPAC Name |
4-bromo-5-methyl-2H-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCWKZFKTMHXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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